(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol

Description

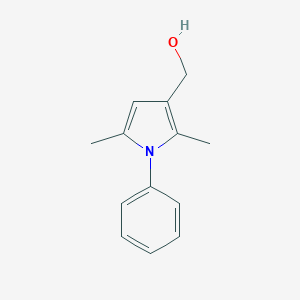

(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is a pyrrole-derived compound characterized by a phenyl group at the 1-position, methyl groups at the 2- and 5-positions, and a hydroxymethyl substituent at the 3-position. This structure confers unique physicochemical properties, including moderate polarity (due to the hydroxyl group) and aromatic stability.

Properties

IUPAC Name |

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSRYEKVFBXNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Mechanism

-

Substrate Preparation : The carboxylic acid precursor is synthesized via Hantzsch-type cyclization or oxidation of substituted pyrroles.

-

Reduction : A suspension of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) is treated with LiAlH₄ (2.5 equiv) under reflux for 4–6 hours.

-

Workup : The reaction is quenched with aqueous sodium sulfate, filtered, and purified via recrystallization (e.g., from ethanol/water).

Mechanistic Insight :

LiAlH₄ delivers hydride ions (H⁻) to the electrophilic carbonyl carbon of the carboxylic acid, forming an alkoxide intermediate. Subsequent protonation yields the primary alcohol.

Yield : 68–75% (reported for analogous reductions).

Hantzsch Pyrrole Synthesis Followed by Ester Reduction

The Hantzsch reaction provides a versatile framework for constructing polysubstituted pyrroles. By modifying the β-ketoester component and introducing a reducible ester group, this method enables access to the target alcohol.

Synthetic Pathway

-

Hantzsch Cyclization :

-

Ester Reduction :

-

Reducing Agent : LiAlH₄ (3.0 equiv) in THF at 0°C to room temperature.

-

Workup : Acidic hydrolysis (HCl) followed by neutralization and extraction.

-

Yield :

Comparative Analysis of Methods

Alternative Approaches and Considerations

Chloroacylation and Hydrolysis

Source 2 describes chloroacylation of pyrroles using chloroacetonitrile, yielding intermediates like 2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanone. While this method produces ketones, reduction of such intermediates (e.g., with NaBH₄) could theoretically yield alcohols. However, the target’s primary alcohol structure necessitates a methylene-linked carbonyl, which is absent in reported intermediates.

Challenges and Optimization Strategies

-

Functional Group Compatibility : LiAlH₄’s strong reducing power may degrade sensitive substituents. Alternatives like borane-THF could be explored for selective reductions.

-

Purification : The polar hydroxyl group complicates isolation. Silica gel chromatography (ethyl acetate/hexane) or fractional distillation is recommended.

-

Side Reactions : Over-reduction or ring-opening is minimized by controlling temperature and stoichiometry .

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form various derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions typically require a catalyst, such as iron(III) chloride, and are carried out under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s overall activity .

Comparison with Similar Compounds

Pyrvinium Pamoate

Structure: Pyrvinium pamoate contains a (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl) group linked via an ethenyl bridge to a quinolinium cation, paired with a pamoate anion . Key Differences:

- Substituents: The target compound lacks the ethenyl-quinolinium moiety and pamoate counterion, resulting in a smaller molecular weight (219.11 g/mol vs. 1151.43 g/mol) and reduced charge .

- Biological Activity: Pyrvinium pamoate exhibits preferential cytotoxicity under glucose starvation by inhibiting mitochondrial complex I and Wnt/β-catenin signaling . No direct evidence links (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol to these mechanisms, suggesting structural modifications critically influence activity.

- Pharmacokinetics : The pamoate anion enhances pyrvinium’s solubility and bioavailability, whereas the target compound’s hydroxymethyl group may limit membrane permeability .

Table 1: Structural and Functional Comparison

1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol

Structure : This analog substitutes the phenyl group with a 3-fluorophenyl ring .

Key Differences :

- Physicochemical Properties : The fluorine atom slightly increases molecular weight (219.11 vs. 219.11 g/mol for the parent compound) but reduces polar surface area (25.2 Ų vs. 30.7 Ų estimated for the parent) .

- Biological Implications : Fluorination often improves metabolic stability and bioavailability, though specific data for this compound are absent.

2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone

Structure: Features a chloroethanone group at the 3-position and a 2-methylphenyl substituent . Key Differences:

- Reactivity: The chloroethanone group introduces electrophilicity, enabling nucleophilic attacks (e.g., in covalent drug design).

- Hydrogen Bonding: Lacks a hydroxyl group, reducing hydrogen bond donor capacity (0 vs. 1 in the target compound) .

- Applications : Such ketone derivatives are often intermediates in synthesizing more complex molecules, unlike the hydroxymethyl-containing target compound.

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate

Structure : Incorporates a thiophene ring and ester group .

Key Differences :

- Aromatic System : Thiophene’s sulfur atom alters electronic properties compared to phenyl, affecting π-π stacking interactions.

- Solubility : The ester group increases lipophilicity, contrasting with the hydroxymethyl’s polarity.

- Potential Applications: Thiophene-containing compounds are common in materials science, whereas the target compound’s hydroxymethyl group may favor pharmaceutical applications.

Research Findings and Implications

- Anticancer Potential: Pyrvinium pamoate’s efficacy under nutrient deprivation highlights the importance of the ethenyl-quinolinium moiety for targeting cancer metabolism. The absence of this moiety in this compound suggests divergent biological roles .

- Synthetic Flexibility : The hydroxymethyl group in the target compound offers a handle for further derivatization (e.g., esterification, glycosylation), which could modulate bioavailability or target engagement .

- Structure-Activity Relationships (SAR) : Fluorination or chloro-substitution on the phenyl ring (as in –16) may enhance binding affinity to specific targets, warranting further exploration.

Biological Activity

(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The compound can also be synthesized through various chemical transformations such as oxidation and reduction reactions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound was found to inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines. Notably, it was tested against human lung adenocarcinoma (A549) cells:

| Compound | Cell Viability (%) at 100 µM |

|---|---|

| Control | 100 |

| (2,5-Dimethyl...) | 66 |

| Cisplatin | 40 |

The results indicated that the compound significantly reduced cell viability compared to controls, showing promise for further development as a chemotherapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The hydroxymethyl group can participate in hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction may lead to the activation of apoptotic pathways in cancer cells or inhibition of bacterial enzyme systems .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Study : A study involving A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was compared to cisplatin and showed comparable efficacy at certain concentrations .

- Antimicrobial Study : In another study, the compound was tested against a panel of bacterial strains where it exhibited significant antimicrobial activity. The findings suggest that it could be developed into a new class of antibiotics .

Q & A

Q. What are the common synthetic routes for (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves the condensation of 2,5-dimethyl-1-phenylpyrrole with formaldehyde under acidic or catalytic conditions. Key parameters include:

- pH control (e.g., HCl as a catalyst to stabilize intermediates).

- Temperature optimization (e.g., 60–80°C to avoid side reactions like over-oxidation).

- Solvent selection (polar aprotic solvents like DMF improve solubility of aromatic intermediates).

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the methanol derivative from unreacted precursors. Yield discrepancies (e.g., 40–70%) often stem from incomplete formaldehyde incorporation or steric hindrance at the pyrrole C3 position .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- NMR spectroscopy : NMR resolves signals for the phenyl group (δ 7.2–7.5 ppm), pyrrole methyl groups (δ 2.1–2.3 ppm), and the hydroxymethyl moiety (δ 4.5–4.7 ppm). NMR confirms the alcohol functionality (C-OH at δ 60–65 ppm).

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 216.1 (CHNO).

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and torsional strain in the pyrrole ring, critical for confirming regiochemistry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay conditions : Cytotoxicity in glucose-deprived media (e.g., IC < 1 µM under starvation vs. inactivity in high-glucose conditions) .

- Cell line specificity : Activity in pancreatic cancer models (e.g., PANC-1) but not in breast cancer (MCF-7) due to differential expression of stress-response genes like HuR .

Validation strategy :- Replicate experiments under controlled nutrient conditions.

- Use gene silencing (siRNA for HuR) to confirm mechanism.

- Cross-validate with metabolomic profiling to track glucose utilization .

Q. What advanced strategies are employed to study the compound’s role in modulating mTOR signaling under nutrient stress?

Methodological Answer:

- Co-treatment assays : Combine with mTOR inhibitors (e.g., rapamycin) to assess synergy in apoptosis induction.

- Western blotting : Quantify phosphorylation of mTOR downstream targets (e.g., p70S6K, 4E-BP1) under glucose starvation.

- Live-cell imaging : Track autophagosome formation (LC3-II tagging) to correlate cytotoxicity with autophagy inhibition .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values (vs. 2.9) for this compound?

Methodological Answer: Variations arise from:

- Measurement techniques : Shake-flask vs. HPLC-derived logP.

- pH-dependent ionization : The hydroxymethyl group (pKa ~10.5) remains protonated in physiological buffers, reducing apparent lipophilicity.

Resolution : Standardize measurements using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and adjust for ionization .

Structural Refinement Example (X-ray Crystallography)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.